{4-[(3-Chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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Overview
Description
{4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the sulfonyl group. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Hydroxide (OH-), amine groups
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and signaling pathways.
Medicine
In medicine, {4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of {4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the piperazine ring may interact with binding sites on receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-arylpiperazine derivatives
Uniqueness
The uniqueness of {4-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a piperazine ring allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21ClN2O4S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H21ClN2O4S/c1-12-13(17)4-2-6-15(12)24(21,22)19-9-7-18(8-10-19)16(20)14-5-3-11-23-14/h2,4,6,14H,3,5,7-11H2,1H3 |
InChI Key |
RRQBALAGIICJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Origin of Product |
United States |
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